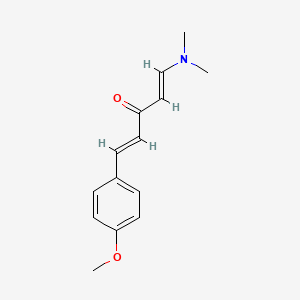

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, commonly referred to by its CAS number 373650-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- CAS Number : 373650-95-4

- Physical State : Solid

- Density : 1.058 g/cm³ (predicted)

- Boiling Point : 370.9 °C (predicted)

- pKa : 6.48 (predicted)

Synthesis

The compound can be synthesized through a reaction involving L-proline in toluene under reflux conditions for approximately 120 hours, yielding about 60% of the desired product .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer cell lines .

A study demonstrated that compounds similar to this compound exhibited micromolar to nanomolar potency in biochemical assays targeting HSET. The effectiveness was measured by observing multipolar mitotic formations in centrosome-amplified human cancer cells treated with these inhibitors .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. In a comparative study of various dienones, it was found that certain derivatives showed significant inhibition against both MAO A and MAO B enzymes .

Case Study 1: Inhibition of HSET

In a controlled laboratory setting, this compound was tested on DLD1 cancer cells known for centrosome amplification. The results indicated a marked increase in multipolar mitotic cells when treated with concentrations as low as 15 μM, confirming its potential as an effective anticancer therapeutic agent .

| Concentration (μM) | Percentage of Multipolar Mitoses |

|---|---|

| 0 | 5% |

| 5 | 10% |

| 15 | 21% |

Case Study 2: MAO Inhibition

Another study focused on the inhibition of MAOs by various substituted dienones including this compound. The results indicated that specific structural modifications could enhance inhibitory activity against these enzymes:

| Compound | MAO A Inhibition (%) | MAO B Inhibition (%) |

|---|---|---|

| Compound A | 45 | 30 |

| Compound B | 60 | 50 |

| (1E,4E)-1-Dimethylamino-penta-dienone | 50 | 40 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth without notable toxicity to healthy tissues .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Phenolic compounds, particularly those with methoxy groups, have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that similar compounds may possess neuroprotective properties. The modulation of neurotransmitter systems through the dimethylamino group could provide insights into therapeutic avenues for neurodegenerative diseases .

Table of Applications

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds on HepG2 liver cancer cells, it was found that a derivative exhibited an IC50 value of 2.57 µM, indicating potent cytotoxicity. This suggests that this compound may share similar mechanisms of action against various cancer cell lines .

Case Study 2: Antioxidant Activity

A comparative analysis of phenolic compounds showed that methoxy-substituted derivatives demonstrated enhanced antioxidant activity in vitro. This supports the hypothesis that the presence of the methoxyphenyl group in this compound could contribute similarly to its antioxidant capabilities .

Propiedades

IUPAC Name |

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUFWNOYKAVVIK-QPABKMLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.